molecular formula C8H7Br3O B13412804 2,4,6-Tribromo-3,5-dimethylphenol CAS No. 56759-60-5

2,4,6-Tribromo-3,5-dimethylphenol

Cat. No.: B13412804
CAS No.: 56759-60-5
M. Wt: 358.85 g/mol
InChI Key: OXUOISZCFYHEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O and a molecular weight of 358.85 g/mol . This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the controlled bromination of 3,5-dimethylphenol using elemental bromine. The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated derivatives of 3,5-dimethylphenol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

56759-60-5

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,4,6-tribromo-3,5-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3

InChI Key

OXUOISZCFYHEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.